3-Hydroxycinnamic acid

Catalog No.
S572043
CAS No.
588-30-7
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxycinnamic acid

CAS Number

588-30-7

Product Name

3-Hydroxycinnamic acid

IUPAC Name

(E)-3-(3-hydroxyphenyl)prop-2-enoic acid

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+

InChI Key

KKSDGJDHHZEWEP-SNAWJCMRSA-N

SMILES

C1=CC(=CC(=C1)O)C=CC(=O)O

Synonyms

3-coumaric acid, 3-coumaric acid, (E)-isomer, m-coumaric acid, meta-coumaric acid

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/C(=O)O

3-Hydroxycinnamic acid, also known as m-coumaric acid, is an organic compound belonging to the class of hydroxycinnamic acids. These are phenolic acids derived from cinnamic acid by the addition of a hydroxyl group (OH) to the benzene ring []. m-Coumaric acid is one of three isomers of coumaric acid, with the hydroxyl group positioned at the meta (m) position of the benzene ring (refer to Molecular Structure Analysis). It is found naturally in various fruits, vegetables, and grains []. m-Coumaric acid has gained interest in scientific research due to its potential health benefits and biological activities [, ].


Molecular Structure Analysis

The molecular structure of m-coumaric acid consists of a benzene ring with a hydroxyl group attached at the third carbon position (meta position) and an acrylic acid side chain (CH=CH-COOH) [, ]. This structure features a conjugated double bond system between the benzene ring and the acrylic acid group, which contributes to its UV absorption properties and potential antioxidant activity [].


Chemical Reactions Analysis

Synthesis:

m-Coumaric acid can be isolated from natural sources or synthesized in the laboratory. Natural biosynthesis occurs in plants through the shikimate and phenylpropanoid pathways [].

Decomposition:

Thermal decomposition of m-coumaric acid likely follows the general pattern of organic acids, resulting in the formation of smaller molecules like carbon dioxide, water, and organic fragments.

Other Reactions:

m-Coumaric acid can undergo various chemical reactions typical of phenolic acids, such as esterification and glycosylation []. These reactions can lead to the formation of various derivatives with potentially different biological properties.

Physical and Chemical Properties

  • Melting Point: 213 °C []
  • Boiling Point: Decomposes above 300 °C []
  • Solubility: Soluble in hot water, ethanol, methanol, and slightly soluble in cold water []
  • Appearance: White to slightly yellow crystalline powder []

The mechanism of action of m-coumaric acid is still under investigation, but its potential health benefits are likely linked to its antioxidant, anti-inflammatory, and anti-microbial properties [, ]. These effects may be mediated through various pathways, including scavenging free radicals, modulating enzyme activity, and interacting with cell signaling pathways [, ]. Further research is needed to fully elucidate the specific mechanisms by which m-coumaric acid exerts its biological effects.

Occurrence and Natural Sources:

3-Hydroxycinnamic acid, also known as 3-coumaric acid, is a naturally occurring phenolic compound found in various plants []. It is present in fruits, vegetables, and grains, including apples, pears, coffee beans, spinach, and sweet potatoes []. Additionally, it is produced by some bacteria, such as Escherichia coli [].

Potential Health Benefits:

Research suggests that 3-hydroxycinnamic acid may possess various health benefits due to its biological activities. These include:

  • Antioxidant properties: Studies indicate that 3-hydroxycinnamic acid exhibits free radical scavenging activity, potentially protecting cells from oxidative damage linked to various chronic diseases [].
  • Anti-inflammatory effects: Research suggests that this compound may modulate inflammatory pathways, potentially offering benefits in conditions like arthritis and inflammatory bowel disease [].
  • Antimicrobial activity: Some studies have shown that 3-hydroxycinnamic acid possesses antimicrobial properties against certain bacteria and fungi, suggesting potential applications in food preservation and the fight against microbial infections [].

Physical Description

Solid

XLogP3

1.8

Melting Point

192-194°C

UNII

KWJ2DDJ34H

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14755-02-3
588-30-7

Wikipedia

3-coumaric acid
3'-hydroxycinnamic acid

Dates

Modify: 2023-08-15

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